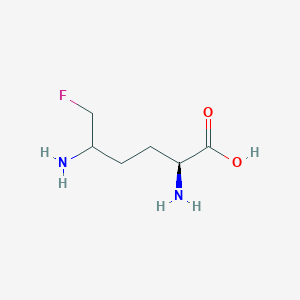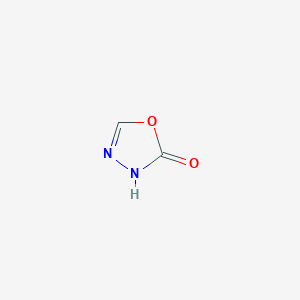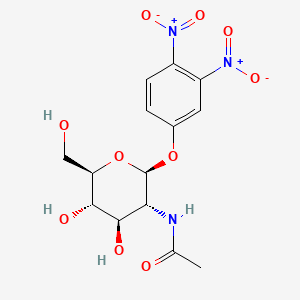
Norleucine, 5-amino-6-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norleucine, 5-amino-6-fluoro- is a fluorinated derivative of the amino acid L-ornithine. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, materials science, and molecular imaging
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Norleucine, 5-amino-6-fluoro- typically involves the introduction of a fluoromethyl group into the L-ornithine molecule. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with L-ornithine under specific conditions. The reaction often requires a base to deprotonate the amino group of L-ornithine, facilitating the nucleophilic attack on the fluoromethylating agent .
Industrial Production Methods
Industrial production of Norleucine, 5-amino-6-fluoro- may involve more scalable and efficient methods such as continuous flow synthesis or enzymatic catalysis. Enzymatic methods, in particular, are gaining attention due to their selectivity and mild reaction conditions. Enzymes like fluorinases can catalyze the formation of C-F bonds, making them suitable for the industrial production of fluorinated compounds .
Análisis De Reacciones Químicas
Types of Reactions
Norleucine, 5-amino-6-fluoro- can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoromethyl group to a fluoromethyl alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Fluoromethyl ketones or aldehydes.
Reduction: Fluoromethyl alcohols.
Substitution: Various substituted fluoromethyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Norleucine, 5-amino-6-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials and molecular imaging agents
Mecanismo De Acción
The mechanism of action of Norleucine, 5-amino-6-fluoro- involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Fluorometholone: A fluorinated corticosteroid used for its anti-inflammatory properties.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog with applications in cancer therapy .
Uniqueness
Norleucine, 5-amino-6-fluoro- is unique due to its specific structure, which combines the properties of L-ornithine with the enhanced stability and bioavailability conferred by the fluoromethyl group. This makes it particularly valuable in research focused on enzyme inhibition and metabolic pathway modulation .
Propiedades
Fórmula molecular |
C6H13FN2O2 |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(2S)-2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
Clave InChI |
PRNUWRQQLDXHRZ-AKGZTFGVSA-N |
SMILES isomérico |
C(CC(CF)N)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(C(=O)O)N)C(CF)N |
Sinónimos |
5-fluoromethylornithine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)



![3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1258324.png)
![N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1258325.png)





